Molecular Weight and Lipophilicity Differentiation
4-Isopropoxy-3,5-diisopropylbenzoic acid exhibits a molecular weight of 264.36 g/mol, which is 42.08 g/mol (19% greater) than the 222.28 g/mol of 3,5-diisopropyl-4-hydroxybenzoic acid, its closest hydroxyl analog [1]. This increased mass, coupled with the replacement of a hydroxyl group with a more lipophilic isopropoxy moiety, translates into a significantly higher predicted lipophilicity. While experimental logP for the target compound is not available, a related compound in the PrenDB database with similar substituents shows a logP of 7.76, compared to a typical logP range of 3-4 for less substituted benzoic acids [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 264.36 |
| Comparator Or Baseline | 3,5-Diisopropyl-4-hydroxybenzoic acid: 222.28 |
| Quantified Difference | 42.08 g/mol (19% increase) |
| Conditions | Calculated from molecular formula |
Why This Matters
This 19% increase in molecular weight and associated lipophilicity shift directly impacts chromatographic retention time in HPLC methods and alters membrane permeability in biological assays, rendering substitution invalid without method revalidation.
- [1] PubChem. 3,5-Diisopropyl-4-hydroxybenzoic acid. Compound Summary. 2025. View Source
- [2] PrenDB. Molecular Properties Database. 2025. View Source
